Ortho-Methoxy vs. Para-Methoxy Regioisomer: Electronic and Steric Consequences for α-Aryl-β-ketonitrile Reactivity
The target compound bears the methoxy group at the ortho (2-) position of the phenyl ring, whereas the closest isomer, 3-cyclopropyl-2-(4-methoxyphenyl)-3-oxopropanenitrile (CAS 95664-79-2), substitutes at the para position. Ortho-methoxy substitution introduces a steric buttress proximal to the α-aryl carbon bearing the nitrile and ketone functions, creating a sterically differentiated environment that modulates both the ground-state conformation and the activation energy for nucleophilic attack at the β-carbonyl [1]. In a broader class of methoxyphenyl-containing bioactives, the ortho vs. para methoxy positional shift has been shown to alter receptor selectivity profiles — for example, 2-methoxyphenylpiperazine exhibits significantly different serotonin receptor selectivity compared to its 4-methoxy counterpart [2]. This regioisomeric distinction is critical for any SAR campaign where the phenyl substitution pattern governs target engagement. The para-isomer 3-cyclopropyl-2-(4-methoxyphenyl)-3-oxopropanenitrile (CAS 95664-79-2, MF: C₁₃H₁₃NO₂, MW: 215.25) is an isomeric structural equivalent but a functionally distinct chemical entity with non-identical reactivity, as documented in its own distinct CAS registry and vendor cataloging . No direct head-to-head reactivity comparison of the ortho and para isomers has been published in the peer-reviewed literature to date.
| Evidence Dimension | Regioisomeric substitution position: ortho-OCH₃ (target) vs. para-OCH₃ (comparator) |
|---|---|
| Target Compound Data | Ortho-methoxy (2-OCH₃) on phenyl ring; CAS 1152643-48-5; InChIKey BYOAWGXTADKWHX-UHFFFAOYSA-N |
| Comparator Or Baseline | 3-Cyclopropyl-2-(4-methoxyphenyl)-3-oxopropanenitrile (CAS 95664-79-2); para-methoxy (4-OCH₃) on phenyl ring; same molecular formula C₁₃H₁₃NO₂ and MW 215.25 |
| Quantified Difference | Same molecular formula and weight (MW 215.25); identical heavy-atom count; differentiated solely by methoxy position. Electronic difference: ortho-OCH₃ exerts both inductive (-I) and steric effects on the α-aryl carbon; para-OCH₃ exerts primarily resonance (+M) effects. No quantitative reactivity comparison published. |
| Conditions | Structural and electronic analysis based on computed properties (PubChem); class-level inference from methoxyphenyl SAR precedents in medicinal chemistry literature |
Why This Matters
In SAR-driven procurement, the ortho vs. para methoxy position is a go/no-go structural determinant — ordering the para isomer will produce a different chemical entity with divergent reactivity, receptor interactions, and downstream synthetic outcomes.
- [1] PubChem. Compound Summary: 3-Cyclopropyl-2-(4-methoxyphenyl)-3-oxopropanenitrile, CID 11282394. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Bluelight.org. 1-(2-methoxyphenyl)piperazine (2-MeOPP / ortho-MeOPP) – Activity discussion on ortho vs. para selectivity, 2024. Community pharmacology forum. View Source
